(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester

Catalog No.
S846229
CAS No.
1392745-75-3
M.F
C14H26N2O4
M. Wt
286.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carbox...

CAS Number

1392745-75-3

Product Name

(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester

IUPAC Name

ethyl (1S,3S,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1

InChI Key

LJJYOYONMCBZHC-GARJFASQSA-N

SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@H](C1)N)NC(=O)OC(C)(C)C

(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester is a cyclic amino acid derivative characterized by a cyclohexane ring with multiple functional groups. The compound features a carboxylic acid group, an ethyl ester, and two amino groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This structural configuration contributes to its potential as a building block in peptide synthesis and pharmaceutical applications. The stereochemistry indicated by the (1S,3S,4R) notation suggests specific spatial arrangements that can significantly influence the compound's biological activity and interaction with biological systems.

As a synthetic intermediate, (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester likely does not have a defined mechanism of action in biological systems. Its purpose lies in its role as a building block for the synthesis of more complex molecules with potential biological activities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Consult the Safety Data Sheet (SDS) for any specific hazards associated with the particular amino acid linked to the Boc group if available.

Organic Synthesis and Medicinal Chemistry

  • Asymmetric Synthesis

    The stereochemistry of this molecule, denoted by (1S,3S,4R), allows it to act as a building block in the synthesis of other chiral molecules. Its multiple chiral centers can influence the stereochemical outcome of reactions, leading to the formation of desired enantiomers. [, ]

  • Peptide Synthesis

    The presence of a Boc (tert-Butyloxycarbonyl) protecting group suggests this molecule might be a precursor for incorporating an amino acid into a peptide chain. The Boc group can be selectively removed to reveal a free amino group for peptide bond formation.

Target Molecule for Biological Studies

  • Protein-Ligand Interactions

    The molecule's structure could mimic certain features of natural proteins or ligands. Researchers might use it to probe protein-ligand interactions involved in biological processes. Studying how this molecule interacts with specific proteins can offer insights into cellular mechanisms.

  • Enzyme Inhibition

    The molecule's functional groups might enable it to bind to and inhibit specific enzymes. Studying its inhibitory activity can help researchers understand enzyme function and potentially lead to the development of new drugs.

Typical of amino acids and esters:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Amine Reactions: The amino groups can undergo acylation or alkylation reactions, allowing for the introduction of diverse functional groups.
  • Coupling Reactions: The presence of amino groups enables the formation of peptide bonds with other amino acids or peptide fragments, facilitating the synthesis of peptides and proteins.

These reactions are critical in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds.

Compounds similar to (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester often exhibit significant biological activities due to their structural features. Research indicates that such amino acid derivatives can act as:

  • Enzyme Inhibitors: They may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Agents: Some derivatives show activity against bacteria and fungi.
  • Neuroprotective Agents: Certain cyclic amino acids have been linked to neuroprotective properties.

The exact biological activity of this specific compound would require further empirical studies to establish its pharmacological profile.

The synthesis of (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester typically involves several steps:

  • Cyclization: Starting from a linear precursor, cyclization can be achieved through condensation reactions.
  • Boc Protection: The amino group is protected using Boc anhydride or Boc chloride to prevent unwanted reactions during subsequent steps.
  • Ester Formation: The carboxylic acid is converted into an ethyl ester through reaction with ethanol in the presence of an acid catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

These methods emphasize the importance of protecting groups and careful reaction conditions to ensure yield and selectivity.

(1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester has potential applications in various fields:

  • Pharmaceutical Development: As a building block for peptides and small molecule drugs targeting specific biological pathways.
  • Biotechnology: Useful in the design of enzyme inhibitors or substrates for biocatalysis.
  • Research Tools: Employed in studies investigating amino acid metabolism or protein interactions.

Its unique structure allows it to serve as a versatile intermediate in synthetic organic chemistry.

Interaction studies involving (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester typically focus on its binding affinity with target proteins or enzymes. Techniques such as:

  • Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.
  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics.
  • Molecular Docking Studies: To predict potential interactions with target biomolecules based on its chemical structure.

These studies are crucial for understanding how this compound may exert its biological effects.

Several compounds share structural similarities with (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Aminobutyric AcidLinear structure with an amino groupSimpler structure; less steric hindrance
L-LeucineBranched-chain amino acidEssential amino acid; involved in protein synthesis
4-AminophenylalanineAromatic ring structure with an amine groupPotential for different interactions due to aromaticity

The uniqueness of (1S,3S,4R)-3-Amino-4-(Boc-amino)cyclohexane-carboxylic acid ethyl ester lies in its cyclic structure and dual amino functionality, which may enhance its reactivity and selectivity in biochemical applications compared to these linear or simpler compounds.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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